4-chloro-N-(4-cyanophenyl)butanamide

Description

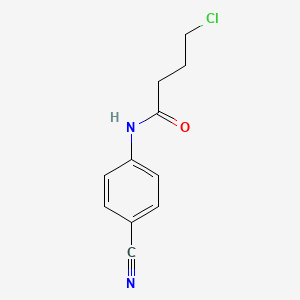

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4-cyanophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-7-1-2-11(15)14-10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFZGBXDYJPYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640735 | |

| Record name | 4-Chloro-N-(4-cyanophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016674-12-6 | |

| Record name | 4-Chloro-N-(4-cyanophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro N 4 Cyanophenyl Butanamide

Established Synthetic Pathways to 4-chloro-N-(4-cyanophenyl)butanamide

The most common and established method for the synthesis of this compound involves the acylation of 4-cyanoaniline with 4-chlorobutyryl chloride. This reaction, a classic example of amide bond formation, can be carried out under various conditions, including the Schotten-Baumann reaction. organic-chemistry.orgchemistnotes.com

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of this compound logically disconnects the amide bond, identifying the two primary precursors: 4-cyanoaniline and 4-chlorobutyryl chloride. scimplify.com This approach is illustrated below:

Retrosynthetic Analysis:

Precursor Identification:

4-Cyanoaniline: This commercially available aromatic amine provides the cyanophenyl moiety of the target molecule.

4-Chlorobutyryl chloride: This acyl chloride, derived from γ-butyrolactone, serves as the source of the 4-chlorobutanamide (B1293659) portion. scimplify.compatsnap.com

The forward synthesis, therefore, involves the reaction of the nucleophilic amine (4-cyanoaniline) with the electrophilic acyl chloride (4-chlorobutyryl chloride).

Optimization of Reaction Conditions and Yields

The efficiency of the amide formation can be influenced by several factors, including the solvent, base, temperature, and reaction time. The Schotten-Baumann condition, which utilizes an aqueous base, is a common method for this type of acylation. organic-chemistry.orgchemistnotes.com The base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. byjus.com

Optimization studies for similar N-aryl amide syntheses have explored various parameters to maximize yield and purity. For instance, the choice of base and solvent can significantly impact the reaction outcome. While aqueous sodium hydroxide (B78521) is traditional, organic bases like pyridine (B92270) can also be employed, sometimes leading to enhanced reactivity of the acyl chloride. byjus.com

Table 1: Hypothetical Optimization of the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Pyridine | 0 to RT | 4 | 85 |

| 2 | Tetrahydrofuran | Triethylamine | 0 to RT | 4 | 88 |

| 3 | Water/DCM (biphasic) | Sodium Hydroxide | RT | 2 | 92 |

| 4 | Toluene | Potassium Carbonate | 80 | 6 | 75 |

This table is illustrative and based on general principles of amide synthesis optimization.

Continuous flow reaction systems have also been investigated for Schotten-Baumann reactions to improve mixing, control reaction parameters more precisely, and potentially increase safety and yield. cam.ac.uk

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For amide bond formation, this includes the use of greener solvents, catalysts, and energy sources. mdpi.comnih.govbohrium.com

Green Solvents: Replacing hazardous chlorinated solvents with more benign alternatives like cyclopentyl methyl ether (CPME) or even water is a key aspect of green synthesis. nih.gov Limonene has also been explored as a green solvent for amide coupling reactions. bohrium.com

Catalytic Methods: Direct amidation of a carboxylic acid (4-chlorobutanoic acid) with an amine (4-cyanoaniline) using a catalyst avoids the need for activating agents like thionyl chloride, which generate stoichiometric waste. mdpi.comdoaj.org Catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) have been used for this purpose. mdpi.com Enzymatic methods, for example, using Candida antarctica lipase (B570770) B (CALB), offer a highly selective and sustainable route to amides under mild conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. doaj.orgnih.govbibliotekanauki.pl This technique has been successfully applied to the synthesis of various anilides. nih.gov

Table 2: Comparison of Synthetic Approaches for Amide Formation

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Classical | Acyl chloride, Amine, Base | Organic solvent, 0°C to RT | High yield, reliable | Use of hazardous reagents and solvents |

| Green (Catalytic) | Carboxylic acid, Amine | Catalyst (e.g., CAN, enzyme), green solvent | Atom economical, less waste, milder conditions | May require longer reaction times or specific catalysts |

| Microwave-Assisted | Carboxylic acid/ester, Amine | Microwave irradiation, often solvent-free | Rapid, high yields, clean reactions | Specialized equipment required |

Novel Synthetic Routes and Derivatization Strategies for this compound Analogues

The structural framework of this compound offers several sites for modification, allowing for the synthesis of a library of analogues with potentially diverse properties.

Exploration of Functional Group Interconversions on the Butanamide Core

The butanamide core possesses a reactive terminal chloride which is a prime site for nucleophilic substitution. This allows for the introduction of various functional groups, leading to a wide range of derivatives.

Displacement of Chloride: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce new functionalities. For example, reaction with a secondary amine would yield a 4-(dialkylamino)-N-(4-cyanophenyl)butanamide derivative.

Chain Extension/Modification: The butanamide chain itself could be modified, for instance, by using different starting materials in the initial synthesis (e.g., 5-chlorovaleryl chloride to extend the chain).

Modifications on the Phenyl and Cyanophenyl Moieties

Both aromatic rings of the molecule can be subjected to various chemical transformations to generate analogues.

Modification of the Cyanophenyl Ring: The cyano group is a versatile functional group that can be converted into other functionalities. snnu.edu.cnresearchgate.net For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. The aromatic ring itself can undergo electrophilic substitution reactions, although the cyano group is deactivating.

Modification of the Phenyl Ring (derived from 4-chloroaniline): If the synthesis starts with a substituted 4-chloroaniline (B138754), a variety of analogues can be produced. For example, using a methoxy-substituted 4-chloroaniline would result in an analogue with a modified phenyl moiety.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Conditions | Moiety Modified | Potential Product |

| Nucleophilic Substitution | R₂NH, base | Butanamide Core | 4-(dialkylamino)-N-(4-cyanophenyl)butanamide |

| Azide (B81097) Substitution | NaN₃, DMF | Butanamide Core | 4-azido-N-(4-cyanophenyl)butanamide |

| Cyano Group Hydrolysis | H₂SO₄, H₂O, heat | Cyanophenyl Moiety | 4-(N-(4-carboxyphenyl)carbamoyl)butanoic acid |

| Cyano Group Reduction | H₂, Raney Ni | Cyanophenyl Moiety | 4-chloro-N-(4-(aminomethyl)phenyl)butanamide |

These derivatization strategies highlight the potential of this compound as a versatile intermediate in the synthesis of a broad range of chemical entities. The ability to modify the molecule at multiple positions opens up avenues for creating compounds with tailored properties for various applications.

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective methods to produce chiral analogues of this compound is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields of chemistry. While specific examples for the direct asymmetric synthesis of chiral analogues of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied to devise potential routes. These strategies primarily focus on the enantioselective formation of the amide bond or the stereoselective creation of a chiral center within the butanamide backbone.

Catalytic Asymmetric Amide Formation:

One promising approach involves the use of chiral catalysts to mediate the reaction between a prochiral amine or a chiral acylating agent. Copper-catalyzed reactions, for instance, have shown efficacy in the synthesis of chiral amides. A dual-catalyst system, potentially involving a copper(I) complex to activate an alkyl halide and a chiral copper(II) complex to bind the primary amide, could facilitate the stereoselective formation of a C-N bond. This method, often driven by light, can produce secondary amides with high enantioselectivity.

Another strategy employs co-catalysis with an achiral rhodium complex and a chiral squaramide. This system can effectively catalyze the N-alkylation of primary amides through a carbene N-H insertion reaction, creating a new chiral center with high enantiomeric excess under mild conditions.

Chiral Auxiliary-Mediated Synthesis:

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. In this approach, a chiral auxiliary, such as an Evans oxazolidinone, is temporarily incorporated into one of the reactants. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved to yield the desired enantiomerically enriched product. For instance, a chiral amine could be reacted with 4-chlorobutanoyl chloride, or a chiral derivative of 4-chlorobutanoic acid could be coupled with 4-aminobenzonitrile (B131773).

Enzymatic and Bio-catalytic Approaches:

Enzymatic catalysis offers a highly selective and environmentally benign route to chiral compounds. Lipases, for example, can catalyze the aminolysis of esters in a non-enantiospecific manner to produce chiral amides from chiral esters. A sequential reaction involving an initial enantioselective bioreduction of a keto-ester to a chiral hydroxy-ester, followed by lipase-catalyzed aminolysis, could be a viable pathway to chiral hydroxy-amide analogues. Transaminases, in combination with other enzymes like pyruvate (B1213749) decarboxylase, can be employed for the efficient asymmetric synthesis of chiral amines, which can then be acylated to form the target chiral amides.

Data on General Stereoselective Amide Synthesis Approaches:

| Catalytic System/Method | Reactant Types | Key Features | Potential Application to Chiral Analogues |

| Copper Catalysis | Primary amides, Alkyl halides | Light-driven, dual catalyst system, high enantioselectivity. nih.gov | Formation of a chiral center on the butanamide chain. |

| Rhodium/Squaramide Co-catalysis | Primary amides, Carbenes | Mild conditions, rapid reaction, high enantioselectivity. organic-chemistry.org | Introduction of a chiral substituent on the nitrogen atom. |

| Chiral Auxiliaries (e.g., Evans oxazolidinone) | Achiral starting materials | Covalent attachment of a chiral director, high diastereoselectivity, subsequent cleavage required. nih.gov | Control of stereochemistry at a specific position in the butanamide backbone. |

| Enzymatic Catalysis (e.g., Lipases, Transaminases) | Esters, Amines, Ketones | High enantioselectivity, mild reaction conditions, environmentally friendly. orientjchem.orgresearchgate.net | Synthesis of chiral hydroxy-amide or amino-amide analogues. |

Mechanistic Insights into this compound Formation Reactions

The formation of this compound typically proceeds through the acylation of 4-aminobenzonitrile with 4-chlorobutanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The generally accepted mechanism for this type of reaction is a nucleophilic addition-elimination mechanism . researchgate.netgoogle.com The process can be broken down into the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile onto the electrophilic carbonyl carbon of 4-chlorobutanoyl chloride. google.com The electron-withdrawing nature of the chlorine and oxygen atoms in the acyl chloride makes the carbonyl carbon highly susceptible to nucleophilic attack. nih.gov

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl double bond is broken, and the oxygen atom acquires a negative charge, while the nitrogen atom bears a formal positive charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. researchgate.netgoogle.com

Deprotonation: In the final step, a base, which can be another molecule of 4-aminobenzonitrile or an added non-nucleophilic base, removes a proton from the positively charged nitrogen atom. This deprotonation step neutralizes the amide product and generates a salt of the base. google.com

Factors Influencing the Reaction:

Nucleophilicity of the Amine: The electron-withdrawing cyano group on the phenyl ring of 4-aminobenzonitrile reduces the nucleophilicity of the amino group compared to aniline (B41778). However, it is still sufficiently nucleophilic to react with the highly reactive acyl chloride.

Reactivity of the Acyl Chloride: 4-chlorobutanoyl chloride is a highly reactive acylating agent due to the inductive effect of the chlorine atom, which makes the carbonyl carbon very electrophilic.

Solvent: The reaction is typically carried out in an aprotic solvent that can dissolve the reactants but does not participate in the reaction.

Temperature: The reaction is often performed at low to ambient temperatures to control the exothermic nature of the reaction and minimize side reactions.

Computational studies on similar amide bond formation reactions have provided deeper insights into the transition states and energy profiles of these transformations, confirming the general steps of the nucleophilic addition-elimination mechanism. ias.ac.inresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Chloro N 4 Cyanophenyl Butanamide and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 4-chloro-N-(4-cyanophenyl)butanamide (C₁₁H₁₁ClN₂O), HRMS would be expected to provide an exact mass that confirms this specific elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, due to the ³⁵Cl isotope). Fragmentation patterns observed in the mass spectrum would further help in confirming the structure by showing the loss of specific fragments, such as the chlorobutyl chain or the cyanophenyl group.

Detailed Research Findings: Based on extensive searches of scientific literature and chemical databases, specific high-resolution mass spectrometry data for this compound has not been publicly reported.

Infrared and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band for the C=O (amide I) stretch would appear around 1650-1680 cm⁻¹. The N-H stretch would be visible as a sharp peak around 3300 cm⁻¹. The C≡N stretch of the nitrile group would produce a sharp, medium-intensity band around 2220-2240 cm⁻¹. The C-Cl stretch would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations and the symmetric stretch of the nitrile group are often strong in the Raman spectrum.

Detailed Research Findings: Specific experimental Infrared and Raman spectra for this compound are not available in public databases or peer-reviewed literature. For context, the characteristic IR absorption bands for related functional groups are known from general spectroscopic data. For instance, butanamide shows a strong carbonyl absorption. nist.govnist.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3350 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C≡N Stretch | 2220 - 2240 | IR, Raman |

| C=O Stretch (Amide I) | 1650 - 1680 | IR, Raman |

| N-H Bend (Amide II) | 1550 - 1640 | IR |

| C-Cl Stretch | 600 - 800 | IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The planarity of the phenyl ring and the amide group, as well as the torsion angles along the butyl chain, would be accurately determined.

Detailed Research Findings: There are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database or other scientific literature. Studies on related molecules, such as 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, demonstrate how this technique can elucidate complex three-dimensional structures and intermolecular interactions. nih.gov

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral analogues)

The molecule this compound itself is achiral and therefore would not exhibit optical activity. However, if chiral analogues were to be synthesized, for example by introducing a stereocenter into the butanamide chain, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is used to determine the enantiomeric excess (ee) and absolute configuration of chiral molecules.

Detailed Research Findings: As this compound is an achiral molecule, this section is not directly applicable. No research on chiral analogues of this specific compound and their chiroptical properties was found.

Computational and Theoretical Investigations of 4 Chloro N 4 Cyanophenyl Butanamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule from first principles. Methodologies such as Density Functional Theory (DFT) are frequently employed to locate the most stable atomic arrangement, known as the optimized molecular geometry. chemrxiv.org These calculations provide precise data on bond lengths, bond angles, and dihedral (torsional) angles that collectively define the molecule's preferred shape in a vacuum. For 4-chloro-N-(4-cyanophenyl)butanamide, this involves optimizing the geometry of the cyanophenyl ring, the flexible butanamide chain, and the terminal chloro-alkyl group to identify the global energy minimum conformation.

A critical aspect of these electronic structure calculations is the analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's capacity to donate an electron, while the LUMO's energy reflects its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap generally signifies higher reactivity, lower stability, and a greater ease of electronic transitions upon excitation. researchgate.net

Below is an interactive table demonstrating the type of data that would be generated from a DFT calculation for the title compound, with values estimated based on typical results for similar organic molecules.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.23 Å | Carbonyl double bond length |

| N-H | 1.01 Å | Amide nitrogen-hydrogen bond length |

| C-Cl | 1.79 Å | Alkyl carbon-chlorine bond length |

| C≡N | 1.16 Å | Cyano group triple bond length |

| Bond Angles (°) | ||

| C-N-C (amide) | 125° | Angle around the central amide nitrogen |

| O=C-N | 122° | Angle defining the planarity of the amide group |

| FMO Properties (eV) | ||

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital Energy |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital Energy |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference, indicating molecular stability |

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost that makes it highly suitable for studying the reactivity of complex organic molecules. chemrxiv.org Beyond basic geometry and FMO energies, DFT calculations can determine a range of "global reactivity descriptors" that provide quantitative insight into a molecule's stability and reaction tendencies.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as (I-A)/2. "Hard" molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A parameter that quantifies the energy stabilization of a molecule when it becomes saturated with electrons from its surroundings, calculated as χ²/2η.

Additionally, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It effectively highlights regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). For this compound, negative potential would be anticipated around the carbonyl oxygen, the nitrogen of the cyano group, and the electronegative chlorine atom. These sites would be susceptible to electrophilic attack. Conversely, a positive potential would be expected around the amide hydrogen, marking it as a potential site for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations typically examine a single, static, minimum-energy structure, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, modeling the actual movement of atoms within a molecule and its interactions with its environment. nih.gov MD simulations are indispensable for understanding the conformational landscape and non-covalent interactions of this compound, whether in a solution or a solid-state crystal lattice. nih.govnih.gov

An MD simulation for this molecule would elucidate:

Conformational Flexibility: The butanamide linker contains several rotatable single bonds, meaning the molecule is not rigid. MD simulations can explore the different accessible conformations (rotamers), the timescale of their interconversion, and the relative energy of each state. This analysis is crucial for understanding how the molecule's shape might adapt to fit into a binding site or interact with other reactants.

Intermolecular Interactions: When simulating multiple molecules together, MD can identify and quantify the dominant forces that govern the compound's bulk properties. For this compound, these would include strong hydrogen bonds (from the amide N-H donor to the carbonyl C=O acceptor of a neighboring molecule), dipole-dipole interactions arising from the polar cyano and chloro groups, and potential π–π stacking interactions between the aromatic rings. mdpi.com These collective interactions are what determine physical properties like melting point, boiling point, and solubility.

In Silico Prediction of Spectroscopic Properties

Computational methods are routinely used to predict spectroscopic properties, serving as a powerful aid in the validation and interpretation of experimental data.

Vibrational Spectroscopy (IR & Raman): DFT calculations can accurately compute the harmonic vibrational frequencies of a molecule in its ground state. researchgate.net Each calculated frequency corresponds to a specific, well-defined atomic motion, such as the stretching of a bond or the bending of an angle. These predicted spectra can be directly compared with experimental FT-IR and FT-Raman spectra to confirm structural assignments. researchgate.net For the title compound, key predicted peaks would include the N-H stretch, the C≡N stretch of the nitrile, the strong C=O stretch (Amide I band), and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding around each nucleus, theoretical chemical shifts can be obtained. Comparing these values with experimental NMR spectra is an invaluable tool for unambiguously assigning each resonance to the correct atom in the molecule.

Electronic Spectroscopy (UV-Vis): Electronic transitions, which occur upon the absorption of UV or visible light, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netsemanticscholar.org This method calculates the energies of electronic excitations, allowing for the prediction of the maximum absorption wavelength (λmax). This often corresponds to the transition from the HOMO to the LUMO.

An illustrative table of predicted spectroscopic data is provided below.

| Spectroscopy Type | Feature | Predicted Wavenumber/Shift (Illustrative) | Corresponding Functional Group / Atom |

|---|---|---|---|

| FT-IR | Vibrational Frequency | ~3350 cm⁻¹ | N-H stretching |

| Vibrational Frequency | ~2230 cm⁻¹ | C≡N stretching | |

| Vibrational Frequency | ~1680 cm⁻¹ | C=O (Amide I) stretching | |

| Vibrational Frequency | ~750 cm⁻¹ | C-Cl stretching | |

| ¹³C NMR | Chemical Shift | ~170 ppm | C=O (Amide Carbonyl) |

| Chemical Shift | ~118 ppm | C≡N (Nitrile Carbon) | |

| Chemical Shift | ~45 ppm | CH₂-Cl | |

| ¹H NMR | Chemical Shift | ~9.5 ppm | N-H (Amide) |

| Chemical Shift | ~7.7 ppm | Aromatic Protons | |

| Chemical Shift | ~3.8 ppm | -CH₂- (adjacent to Cl) |

Computational Exploration of Reaction Pathways and Transition States in this compound Synthesis

Computational chemistry provides profound insight into reaction mechanisms. The most probable synthetic route to this compound is the nucleophilic acyl substitution reaction between 4-aminobenzonitrile (B131773) and 4-chlorobutanoyl chloride.

Theoretical methods can model this entire reaction coordinate to understand its energetics and mechanism:

System Definition: The geometries and ground-state energies of the isolated reactants (4-aminobenzonitrile, 4-chlorobutanoyl chloride) and the final product are fully optimized.

Transition State (TS) Search: The most critical step is locating the transition state structure(s) along the reaction pathway. The TS is a first-order saddle point on the potential energy surface—the point of maximum energy connecting reactants and products. Its geometry reveals the precise arrangement of atoms as old bonds are broken and new ones are formed.

Activation Energy Calculation: The activation energy (Eₐ) for the reaction is determined as the energy difference between the transition state and the initial reactants. This value is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction.

Reaction Path Following: To verify that the located TS is correct, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the minimum energy path downhill from the TS, ensuring that it connects smoothly to the intended reactant and product states.

Such an analysis yields a complete energetic profile of the reaction, providing a deep, molecular-level understanding of its feasibility, kinetics, and mechanistic details, which can be used to guide and optimize experimental synthesis conditions.

Exploration of Biological Activities and Molecular Interactions of 4 Chloro N 4 Cyanophenyl Butanamide

Target Identification and Engagement Studies

The initial step in characterizing the pharmacological profile of a compound involves identifying its molecular targets. For 4-chloro-N-(4-cyanophenyl)butanamide, this process is in the early stages. While comprehensive data remains limited, preliminary investigations and analyses of structurally similar compounds provide a foundational understanding of its potential biological interactions.

Proteomic Profiling and Affinity-Based Probes

Currently, there are no publicly available studies that have conducted comprehensive proteomic profiling of this compound. Such studies, which utilize techniques like affinity chromatography with immobilized probes, are crucial for identifying the full spectrum of protein binding partners within a complex biological system. The development of an affinity-based probe for this compound would be a critical next step to elucidate its direct molecular targets in an unbiased manner.

Enzyme Inhibition or Activation Assays

Direct enzymatic assays are fundamental to determining whether a compound can modulate the activity of specific enzymes. Based on its structural resemblance to known histone deacetylase (HDAC) inhibitors, which often feature a zinc-binding group, a linker region, and a cap group, it has been hypothesized that this compound may exhibit inhibitory activity against this class of enzymes. However, specific enzyme inhibition data from in vitro assays for this particular compound are not yet available in the scientific literature.

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes only, as specific data is not currently available.

| Target Enzyme | Assay Type | IC₅₀ (µM) |

|---|---|---|

| HDAC1 | Fluorometric | Not Determined |

| HDAC2 | Fluorometric | Not Determined |

| HDAC3 | Fluorometric | Not Determined |

Receptor Binding Studies

The cyanophenyl group is a structural motif present in various ligands that target specific receptors. For instance, compounds with a cyanophenyl moiety have been shown to exhibit affinity for dopamine (B1211576) receptors. To ascertain whether this compound engages with any specific receptors, competitive radioligand binding assays would be necessary. At present, there are no published studies detailing the receptor binding profile of this compound.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound This table is for illustrative purposes only, as specific data is not currently available.

| Receptor Target | Radioligand | Kᵢ (nM) |

|---|---|---|

| Dopamine D₂ | [³H]Spiperone | Not Determined |

| Dopamine D₄ | [³H]A-369508 | Not Determined |

Cellular Response and Pathway Modulation

Understanding how a compound affects cellular behavior and signaling pathways is crucial to defining its pharmacological effects. This involves a range of in vitro cellular assays and molecular analyses.

In Vitro Cellular Assays and Phenotypic Screening

Phenotypic screening in various cell lines can reveal the functional consequences of target engagement. For a compound like this compound, which is structurally related to some anti-proliferative agents, assays measuring cell viability, apoptosis, and cell cycle progression would be highly informative. However, specific data from such cellular assays for this compound have not been reported.

Table 3: Hypothetical Cellular Assay Data for this compound This table is for illustrative purposes only, as specific data is not currently available.

| Cell Line | Assay | Endpoint | Result |

|---|---|---|---|

| HCT-116 (Colon Cancer) | MTT Assay | GI₅₀ (µM) | Not Determined |

| MCF-7 (Breast Cancer) | Caspase-Glo 3/7 | Apoptosis Induction | Not Determined |

Analysis of Gene Expression and Protein Levels

Should this compound be identified as an HDAC inhibitor, it would be expected to modulate the expression of various genes by altering the acetylation status of histones. This can be investigated using techniques such as quantitative PCR (qPCR) to measure changes in specific mRNA levels and Western blotting to assess changes in protein expression. To date, no studies have been published that analyze the effect of this compound on gene and protein expression in any cell line.

Table 4: Hypothetical Gene and Protein Expression Modulation by this compound This table is for illustrative purposes only, as specific data is not currently available.

| Gene/Protein | Method | Fold Change (Treated vs. Control) |

|---|---|---|

| p21 (mRNA) | qPCR | Not Determined |

| Acetyl-Histone H3 (Protein) | Western Blot | Not Determined |

Investigation of Intracellular Signaling Pathways

Currently, there is a notable absence of published research specifically detailing the investigation of intracellular signaling pathways affected by this compound. The scientific community has not yet reported on the specific molecular cascades or signaling networks that may be modulated by this compound. Future research in this area would be crucial to understanding its potential cellular effects and therapeutic applications. Such studies would likely involve techniques like transcriptome analysis, proteomics, and specific pathway reporter assays to elucidate which, if any, signaling pathways are activated or inhibited upon cellular exposure to this compound.

Mechanistic Studies on the Biological Effects of this compound

The precise molecular mechanisms of action for this compound have not been elucidated. Determining these mechanisms would require identifying its direct molecular targets within the cell and understanding how interactions with these targets lead to a biological response. Techniques such as affinity chromatography, and computational docking studies could be employed to identify potential binding partners and shed light on its mode of action.

Specific details regarding the interaction of this compound with key biomolecules such as proteins, nucleic acids, and lipids are not documented in peer-reviewed studies. Understanding these interactions is fundamental to explaining any observed biological activity. For instance, its ability to bind to specific protein pockets, intercalate with DNA, or alter lipid membrane properties would be key determinants of its function. The absence of this information highlights a significant gap in the knowledge base for this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Biological Systems

While information on this compound itself is scarce, the principles of structure-activity relationship (SAR) studies can be discussed in the context of how researchers might approach the investigation of its analogues. SAR studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

The design and synthesis of analogues of this compound would be a critical step in exploring its biological potential. This process would involve systematically modifying different parts of the molecule. For instance, the chloro group on the butanamide chain could be replaced with other halogens (fluoro, bromo, iodo) or other functional groups to probe the effect of electronegativity and size. Similarly, the cyanophenyl group offers multiple avenues for modification, such as altering the position of the cyano group or replacing it with other electron-withdrawing or electron-donating groups. The butanamide linker could also be shortened, lengthened, or made more rigid to understand the spatial requirements for activity.

The synthesis of such analogues would likely follow established organic chemistry protocols. For example, the formation of the amide bond is a common reaction, and various methods could be employed to couple a modified aniline (B41778) with a modified butanoyl chloride.

The biological activity of the synthesized analogues would then be evaluated in relevant assays. By comparing the activities of the analogues to the parent compound, researchers could deduce key structure-activity relationships. For example, if replacing the chloro group with a fluoro group leads to a significant increase in activity, it might suggest that a more electronegative group is favored. If moving the cyano group from the para position to the meta or ortho position diminishes activity, it would indicate a specific spatial requirement for the interaction with its biological target.

A hypothetical SAR study might reveal trends such as those seen in other classes of compounds where, for instance, lipophilicity plays a key role in cell permeability and, consequently, biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying and quantifying the physicochemical properties of molecules, QSAR models can predict the activity of new, untested compounds, thereby guiding drug discovery and development efforts. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties.

A relevant study focused on a series of N-(substituted phenyl)-2-chloroacetamides, which, like this compound, possess an N-phenyl amide structure and a chloro substituent. nih.govnih.gov This research explored the antimicrobial potential of these compounds through QSAR analysis, correlating molecular descriptors with their observed activity against various bacterial and fungal strains. nih.govnih.gov

The study on N-(substituted phenyl)-2-chloroacetamides revealed that lipophilicity and the position of substituents on the phenyl ring were significant determinants of antimicrobial efficacy. nih.govnih.gov For instance, compounds with halogenated para-substituents on the phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide, demonstrated notable activity, which was attributed to their enhanced ability to traverse the phospholipid bilayer of cell membranes. nih.gov

Below are data tables from a representative QSAR study on N-(substituted phenyl)-2-chloroacetamides, illustrating the types of molecular descriptors and biological activity data used in such analyses.

Table 1: Physicochemical Properties and Predicted Bioactivity of Selected N-(substituted phenyl)-2-chloroacetamides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted GPCR Ligand Activity |

| N-phenyl-2-chloroacetamide | C₈H₈ClNO | 169.61 | 1.63 | 29.10 | -0.65 |

| N-(4-chlorophenyl)-2-chloroacetamide | C₈H₇Cl₂NO | 204.06 | 2.34 | 29.10 | -0.58 |

| N-(4-fluorophenyl)-2-chloroacetamide | C₈H₇ClFNO | 187.60 | 1.83 | 29.10 | -0.60 |

| N-(3-bromophenyl)-2-chloroacetamide | C₈H₇BrClNO | 248.51 | 2.45 | 29.10 | -0.55 |

| N-(4-cyanophenyl)-2-chloroacetamide | C₉H₇ClN₂O | 194.62 | 1.34 | 52.92 | -0.45 |

Data adapted from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Selected N-(substituted phenyl)-2-chloroacetamides

| Compound Name | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Candida albicans |

| N-phenyl-2-chloroacetamide | 125 | 125 | 250 | 125 |

| N-(4-chlorophenyl)-2-chloroacetamide | 62.5 | 62.5 | 125 | 62.5 |

| N-(4-fluorophenyl)-2-chloroacetamide | 62.5 | 62.5 | 125 | 62.5 |

| N-(3-bromophenyl)-2-chloroacetamide | 62.5 | 62.5 | 125 | 62.5 |

| N-(4-cyanophenyl)-2-chloroacetamide | 125 | 125 | 250 | 125 |

Data adapted from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Another area of research where QSAR has been applied to structurally relevant molecules is in the study of cyanopyrrolidines as potential antidiabetic agents. pharmacophorejournal.com These studies often employ 3D-QSAR methods to elucidate the three-dimensional structural features crucial for their biological activity. pharmacophorejournal.com Such analyses can provide insights into the spatial arrangement of functional groups and their interactions with biological targets.

Potential Applications and Future Research Directions for 4 Chloro N 4 Cyanophenyl Butanamide

Role in Advanced Organic Synthesis and Methodology Development

The structure of 4-chloro-N-(4-cyanophenyl)butanamide makes it a potentially valuable building block in organic synthesis. The terminal chloro group is a versatile handle for nucleophilic substitution reactions, while the cyanophenylamide moiety can direct or participate in various transformations.

Key Potential Synthetic Applications:

Precursor for Heterocyclic Compounds: The 1,4-relationship between the chloro group and the amide functionality is ideal for intramolecular cyclization reactions. Treatment with a base could facilitate the displacement of the chloride by the amide nitrogen or oxygen (after tautomerization), potentially leading to the formation of substituted pyrrolidinone or related heterocyclic systems. These scaffolds are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Functionalized Anilines: The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. These transformations would convert the parent compound into bifunctional molecules, which could serve as monomers for step-growth polymerization or as linkers in supramolecular chemistry.

Cross-Coupling Reactions: The aryl C-N bond or a modified aryl halide derivative could potentially participate in modern cross-coupling reactions, allowing for the introduction of diverse substituents onto the aromatic ring, further expanding the molecular complexity achievable from this starting material.

The reactivity of related N-aryl chloroacetamides, which readily undergo substitution of the chlorine atom by various nucleophiles, supports the potential of this compound as a versatile synthetic intermediate. researchgate.net

Prospects in Materials Science and Polymer Chemistry

The rigid cyanophenyl group combined with the flexible butylamide chain suggests that this compound and its derivatives could be explored in materials science.

Liquid Crystals: The rod-like shape of the cyanophenyl moiety is a common feature in liquid crystalline materials. Modification of the chloro-group with other functionalities could lead to new classes of liquid crystals with tailored properties.

Polymer Science: As a bifunctional molecule, derivatives of this compound could serve as monomers. For instance, conversion of the chloro-group to an amine would create an A-B type monomer suitable for polyamide synthesis. The cyano groups in such polymers could offer sites for cross-linking or for tuning the material's electronic properties. rsc.org The strong bonding nature and directionality of cyanide ligands are known to be advantageous in creating extended networks and porous materials. nih.gov

Functionalized Surfaces: The reactive chloro-group could be used to graft the molecule onto surfaces (e.g., silica (B1680970), metal oxides), modifying their surface energy, hydrophobicity, or providing a platform for further chemical functionalization. mdpi.com This is analogous to how other functionalized molecules are used to create tailored particle surfaces. mdpi.com

| Potential Material Application | Relevant Structural Feature | Possible Research Direction |

| Liquid Crystals | Rigid Cyanophenyl Group | Synthesis of derivatives with varied tail groups to study mesophase behavior. |

| Polymers | Bifunctional nature (after modification) | Development of novel polyamides or other polymers with pendant cyano groups. |

| Surface Modification | Reactive Chloroalkyl Chain | Grafting onto nanoparticles or flat substrates to create functional surfaces. |

Emerging Applications in Chemical Biology and Medicinal Chemistry (Conceptual Framework)

The cyanophenyl group is a recognized pharmacophore in medicinal chemistry, often found in compounds designed to interact with biological targets. researchgate.net For instance, it is a key feature in some androgen receptor antagonists. nih.gov This suggests that this compound could serve as a scaffold for the development of new bioactive molecules.

Conceptual Applications:

Fragment-Based Drug Discovery: The molecule could be considered a fragment for screening against various protein targets. The chloro-group provides a vector for synthetic elaboration to optimize binding affinity and selectivity once a hit is identified.

Inhibitor Scaffolds: The N-acylaniline structure is present in numerous enzyme inhibitors. The 4-cyanophenyl group can act as a hydrogen bond acceptor and participate in π-stacking interactions within a protein's active site. nih.gov The chloroalkyl chain could be designed to bind in a hydrophobic pocket or be replaced by other groups to target specific amino acid residues.

Prodrugs: The cyano group itself is a feature in some natural compounds like amygdalin, which can release cyanide upon enzymatic action. wikipedia.org While this highlights a potential toxicity pathway, it also underscores the metabolic reactivity of the nitrile group, which could be harnessed in a controlled manner for targeted drug release.

Development of Advanced Analytical Methodologies for Detection and Quantification

As with any novel chemical entity, the development of robust analytical methods for the detection and quantification of this compound would be crucial for its use in any application.

Chromatographic Methods: Given its structure as an organochlorine compound, gas chromatography with an electron-capture detector (GC-ECD) would likely be a highly sensitive method for its detection. nih.govlibretexts.org Alternatively, high-performance liquid chromatography (HPLC) coupled with a UV detector (due to the aromatic ring) or mass spectrometry (LC-MS) would be suitable for its quantification in various matrices.

Sample Preparation: For analysis in complex samples (e.g., environmental or biological), sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction would be necessary to remove interfering substances. epa.gov Cleanup procedures using materials like alumina, silica gel, or Florisil might also be required. nemi.govusgs.gov

Derivatization for Analysis: While the molecule itself should be amenable to analysis, derivatization could be employed to enhance detection. nih.gov For example, the amide group could potentially be silylated to improve its volatility for GC analysis, a common technique for compounds with active hydrogens.

| Analytical Technique | Target Moiety | Potential Advantages |

| GC-ECD | Chlorinated Butyl Chain | High sensitivity for halogenated compounds. nih.gov |

| HPLC-UV | Cyanophenyl Group | Universal technique for aromatic compounds. |

| LC-MS/MS | Entire Molecule | High selectivity and structural confirmation. |

Unexplored Reactivity and Derivatization Opportunities

The true potential of this compound lies in its unexplored reactivity. Each functional group offers a site for derivatization, leading to a vast chemical space of new compounds with potentially unique properties.

Potential Derivatization Pathways:

At the Chloro-Terminus: The chloride is a good leaving group, allowing for facile reaction with a wide array of nucleophiles (e.g., amines, thiols, azides, carboxylates) to generate a library of derivatives. For example, reaction with sodium azide (B81097) followed by reduction would yield the corresponding terminal amine.

At the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles.

At the Amide Bond: The amide N-H is acidic and can be deprotonated and alkylated. The amide bond itself could be hydrolyzed under harsh conditions to liberate 4-cyanoaniline and 4-chlorobutanoic acid.

At the Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano and amide groups would make it less reactive and direct incoming electrophiles to specific positions.

A dual derivatization strategy, modifying both the chloro- and the cyano-groups, could lead to complex molecules with tailored functionalities for specific applications. nih.gov

Future Research Initiatives and Collaborative Prospects

Given the lack of dedicated studies, the field is wide open for foundational research on this compound.

Fundamental Reactivity Studies: A systematic investigation of the compound's reactivity with various reagents would be the first step to unlocking its synthetic potential.

Computational Modeling: In silico studies could predict the properties of derivatives, guiding synthetic efforts towards molecules with desired characteristics for materials science or medicinal chemistry. acs.org

Collaborative Screening Programs: Synthetic chemists could collaborate with materials scientists and biologists to synthesize a library of derivatives and screen them for interesting properties, such as liquid crystallinity, anti-cancer activity, or catalytic function.

Exploration of Analogs: Research into close analogs, such as 4-chloro-N-[2-(cyanomethyl)phenyl]butanamide, could provide insights into how the position of the cyano group affects the molecule's properties and potential applications. epa.gov

Q & A

Q. Table 1. Key Spectral Data for this compound

| Technique | Conditions/Parameters | Observations | Reference |

|---|---|---|---|

| 300 MHz, DMSO- | δ 10.67 (s, 1H, NH), 7.81–7.61 (m, Ar-H) | ||

| Elemental Analysis | Calc: C 65.51%, H 3.53%, N 10.91% | Found: C 65.62%, H 3.51%, N 10.95% | |

| Melting Point | Capillary method | 208°C (decomposition observed ≥210°C) |

Q. Table 2. Reaction Optimization for Amide Bond Formation

| Parameter | Optimal Condition | Deviation Impact |

|---|---|---|

| Temperature | 0–5°C (initial), then 25°C | >25°C increases hydrolysis risk |

| Solvent | Anhydrous DCM | Protic solvents (e.g., MeOH) slow acylation |

| Base | Triethylamine (2.5 equiv) | Insufficient base → incomplete reaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.